molecular formula C13H17NO2 B8429651 3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one

3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one

Cat. No. B8429651
M. Wt: 219.28 g/mol
InChI Key: UPDMVKWAWAVLCA-UHFFFAOYSA-N
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Patent
US07569570B2

Procedure details

A solution of n-butyllithium in hexane (1.6 M) (13.75 ml, 22 mmol) was added dropwise into a solution of diisopropylamine (3.08 ml, 22 mmol) in tetrahydrofuran (50 ml) with ice-cooling. After stirring at 0° C. for 30 minutes, it was cooled to −78° C., and then a solution of 1-methylpyrrolidin-2-one (1.98 g, 20 mmol) in THF (20 ml) was added dropwise. After stirring at −78° C. for 30 minutes, a solution of benzyl chloromethyl ether (3.76 g, 24 mmol) in THF (30 ml) was added dropwise. After stirring at −78° C., water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane; 4/1) to give the title compound (4.14 g, 94%) as a colorless oily matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.75 mL
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[CH3:19][N:20]1[CH2:24][CH2:23][CH2:22][C:21]1=[O:25].Cl[CH2:27][O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>O1CCCC1.O>[CH2:29]([O:28][CH2:27][CH:22]1[CH2:23][CH2:24][N:20]([CH3:19])[C:21]1=[O:25])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.75 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
3.08 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.76 g
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to −78° C.
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at −78° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane; 4/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1C(N(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.14 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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